molecular formula C18H15BrF2N4O2 B1678022 奈洛坦司林 CAS No. 839713-36-9

奈洛坦司林

货号: B1678022
CAS 编号: 839713-36-9
分子量: 437.2 g/mol
InChI 键: COSPVUFTLGQDQL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

奈洛坦司林是一种由 Arena 制药公司开发的化合物,主要以其作为 5-羟色胺受体亚型 5-HT2A 的反向激动剂而闻名。 它最初用于治疗失眠,但后来被重新用于治疗路易体痴呆症和 REM 睡眠行为障碍 .

科学研究应用

奈洛坦司林已被广泛研究以用于其潜在的治疗应用。一些关键的研究领域包括:

作用机制

奈洛坦司林通过强烈而选择性地靶向 5-HT2A 5-羟色胺受体发挥其作用。通过阻断该受体,它抑制了中枢神经系统中的刺激通路,从而导致非 REM 睡眠增加,而不会牺牲 REM 或梦境睡眠。 这种机制不同于目前上市的药物,预计不会出现与 GABA-A 治疗相关的副作用 .

生化分析

Biochemical Properties

Nelotanserin interacts with the serotonin receptor subtype 5-HT2A, acting as an inverse agonist. This interaction is highly selective, with Nelotanserin showing at least 30-fold and 5000-fold selectivity for the 5-HT2A receptor compared to the 5-HT2C and 5-HT2B receptors, respectively . The binding of Nelotanserin to the 5-HT2A receptor inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways typically activated by serotonin .

Cellular Effects

Nelotanserin has been shown to influence various cellular processes, particularly those related to sleep and wakefulness. By targeting the 5-HT2A receptor, Nelotanserin promotes slow-wave sleep (Stage N3) and increases non-rapid eye movement sleep time . This effect is achieved without significantly altering rapid eye movement sleep, making it a promising candidate for treating sleep disorders . Additionally, Nelotanserin’s action on the 5-HT2A receptor can modulate cell signaling pathways, gene expression, and cellular metabolism related to sleep regulation .

Molecular Mechanism

The molecular mechanism of Nelotanserin involves its potent and selective targeting of the 5-HT2A serotonin receptor. By binding to this receptor, Nelotanserin blocks a stimulatory pathway of the central nervous system, which is typically activated by serotonin . This blockade results in the promotion of slow-wave sleep and the inhibition of wakefulness-promoting signals . Unlike other treatments that target the GABA-A receptor, Nelotanserin’s mechanism is not associated with the side effects commonly seen with GABA-A treatments .

Temporal Effects in Laboratory Settings

In laboratory settings, Nelotanserin has demonstrated rapid absorption and onset of action. After oral administration, Nelotanserin reaches maximum concentrations within one hour . Its effects on sleep parameters, such as increased slow-wave sleep and decreased wakefulness, are observed within 2 to 4 hours after dosing . These effects are maintained with repeated subchronic dosing, indicating the stability and sustained efficacy of Nelotanserin over time .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of Nelotanserin vary with different dosages. In a study involving marmosets, Nelotanserin was administered at doses of 0.1, 0.3, and 1 mg/kg . The higher doses (0.3 and 1 mg/kg) significantly reduced dyskinesia induced by L-DOPA, while the lowest dose (0.1 mg/kg) did not show significant effects . These findings suggest a dose-dependent response, with higher doses providing more pronounced therapeutic effects .

Metabolic Pathways

Nelotanserin is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes It is known that the drug’s metabolites are excreted through the kidneys .

Transport and Distribution

After oral administration, Nelotanserin is rapidly absorbed and distributed throughout the body . It penetrates the central nervous system, where it exerts its effects on the 5-HT2A receptors .

Subcellular Localization

The subcellular localization of Nelotanserin is primarily within the central nervous system, where it targets the 5-HT2A receptors located on the cell membranes . The drug’s ability to cross the blood-brain barrier and its localization within specific brain regions are critical for its therapeutic effects .

准备方法

奈洛坦司林是通过一系列涉及各种试剂和条件的化学反应合成的详细的合成路线和反应条件是 Arena 制药公司的专有技术 。工业生产方法可能涉及在受控条件下放大这些反应,以确保最终产品的稳定性和纯度。

化学反应分析

奈洛坦司林经历几种类型的化学反应,包括:

    氧化: 该反应涉及添加氧气或去除氢。常见的试剂包括氧化剂,如高锰酸钾或三氧化铬。

    还原: 该反应涉及添加氢或去除氧气。常见的试剂包括还原剂,如氢化锂铝或硼氢化钠。

    取代: 该反应涉及用另一种官能团替换一种官能团。常见的试剂包括卤化剂,如氯化亚砜或三溴化磷。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

相似化合物的比较

奈洛坦司林在对 5-HT2A 受体的高选择性方面是独一无二的,与 5-HT2C 和 5-HT2B 受体相比,其选择性分别至少高 30 倍和 5000 倍 。类似的化合物包括:

    瑞坦司林: 另一种 5-HT2A 受体拮抗剂,但具有不同的选择性和药代动力学特性。

    凯坦司林: 一种 5-HT2A 受体拮抗剂,主要用于其降压作用。

    米氮平: 一种抗抑郁药,也作用于 5-HT2A 受体,但对其他 5-羟色胺受体具有更广泛的活性范围。

奈洛坦司林独特的选择性特征使其特别适合治疗与 5-HT2A 受体相关的疾病,而不会影响其他 5-羟色胺通路 .

属性

IUPAC Name

1-[3-(4-bromo-2-methylpyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrF2N4O2/c1-25-17(13(19)9-22-25)12-8-11(4-6-16(12)27-2)23-18(26)24-15-5-3-10(20)7-14(15)21/h3-9H,1-2H3,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSPVUFTLGQDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C2=C(C=CC(=C2)NC(=O)NC3=C(C=C(C=C3)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232868
Record name Nelotanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Nelotanserin potently and selectively targets the 5-HT2A serotonin receptor, blocking a stimulatory pathway of the central nervous system. This mechanism is not expected to have the side effects of the GABA-A treatments.
Record name Nelotanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

839713-36-9
Record name N-[3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]-N′-(2,4-difluorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=839713-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nelotanserin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839713369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nelotanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nelotanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NELOTANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZA73QEW2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

reacting 3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenylamine with 2,4-difluorophenyl-isocyanate in the presence of a urea-forming solvent to form 1-[3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenyl]-3-(2,4-difluoro-phenyl)-urea.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

reacting 3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenylamine with 2,4-difluorophenyl-isocyanate in the presence of acetonitrile to form a reaction mixture comprising 1-[3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenyl]-3-(2,4-difluoro-phenyl)-urea; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nelotanserin
Reactant of Route 2
Reactant of Route 2
Nelotanserin
Reactant of Route 3
Reactant of Route 3
Nelotanserin
Reactant of Route 4
Reactant of Route 4
Nelotanserin
Reactant of Route 5
Reactant of Route 5
Nelotanserin
Reactant of Route 6
Nelotanserin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。